N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a bromophenyl group, a methoxy group, and a thiomorpholino group
Preparation Methods
The synthesis of N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: The methoxy group is introduced through nucleophilic substitution using methanol and a suitable base.
Thiomorpholino Substitution: The final step involves the substitution of the thiomorpholino group, which can be achieved using thiomorpholine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or acyl groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity through halogen bonding, while the quinoline core interacts with aromatic residues in the target protein. The methoxy and thiomorpholino groups contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Compared to similar compounds like (4-bromophenyl)(morpholino)methanone and (4-bromophenyl)-2-methoxyquinoline, N-(3-bromophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
Similar Compounds
- (4-Bromophenyl)(morpholino)methanone
- (4-Bromophenyl)-2-methoxyquinoline
- 4-Amino-3-bromophenyl thiocyanate
Properties
IUPAC Name |
[4-(3-bromoanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S/c1-27-19-7-3-6-16-17(23-15-5-2-4-14(22)12-15)13-18(24-20(16)19)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKKEDGFXMIKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)Br)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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